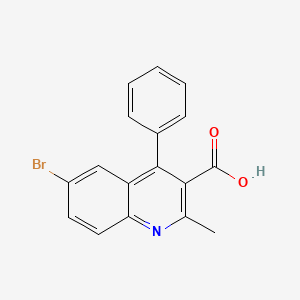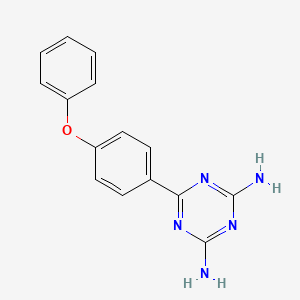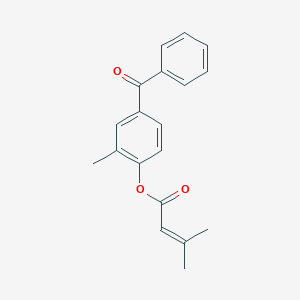
6-bromo-2-methyl-4-phenyl-3-quinolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
6-Bromo-2-methyl-4-phenyl-3-quinolinecarboxylic acid's synthesis involves complex chemical reactions. For instance, the S-(-)-1-phenylethylamide derivative of a similar compound was synthesized, and its structure was determined using X-ray diffraction, highlighting the intricate processes involved in obtaining quinoline derivatives (Ukrainets et al., 2012).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, closely related to 6-bromo-2-methyl-4-phenyl-3-quinolinecarboxylic acid, reveals a complex architecture. X-ray diffraction studies have provided insights into the absolute configuration of these molecules, which is crucial for understanding their chemical behavior and reactivity (Ukrainets et al., 2012).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, reflecting their versatile chemical properties. For instance, bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been explored as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, indicating the reactivity of such compounds towards carboxylic acids (Yamaguchi et al., 1985).
Physical Properties Analysis
The physical properties of quinoline derivatives, including 6-bromo-2-methyl-4-phenyl-3-quinolinecarboxylic acid, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its potential applications in various scientific fields.
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties that make them subjects of interest in chemical research. Their reactivity with other substances, stability under different conditions, and the formation of complexes are areas of active investigation. The synthesis and reactivity of quinoline derivatives, including the formation of fluorescent derivatives and their potential as fluorescence derivatization reagents, are crucial for understanding their chemical properties and applications (Yamaguchi et al., 1985).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could include studies of its reactivity, stability, and possible uses in various chemical or biological contexts .
Propriétés
IUPAC Name |
6-bromo-2-methyl-4-phenylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-15(17(20)21)16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-10/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRRYGJBGBBQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647582 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Bromo-2-methyl-4-phenylquinoline-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-anilino-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5618391.png)
![methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5618394.png)

![4-(3-fluorobenzyl)-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone](/img/structure/B5618410.png)
![9-(6-ethylpyrimidin-4-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5618416.png)
![8-(4-fluorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5618419.png)

![methyl 4-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5618428.png)
![(3R*,5S*)-N-[2-(2-ethoxyphenyl)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5618431.png)
![4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5618436.png)
![2-[5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5618452.png)
![N-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5618463.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5618482.png)